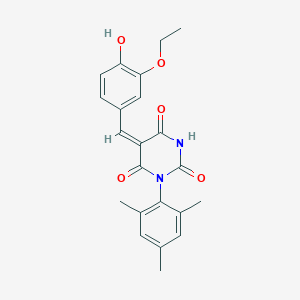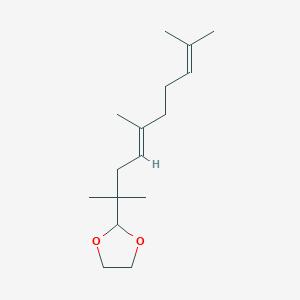
2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane
描述
2-(1,1,4,8-tetramethyl-3,7-nonadien-1-yl)-1,3-dioxolane is a synthetic compound that belongs to the family of terpenes. It is commonly known as TMTD and is widely used in scientific research due to its unique properties.
作用机制
TMTD exerts its antimicrobial activity by inhibiting the growth of bacteria and fungi. It does this by disrupting the cell membrane of the microorganisms, leading to the leakage of intracellular components and ultimately cell death. TMTD has also been found to inhibit the replication of viruses by interfering with their ability to attach to host cells.
Biochemical and Physiological Effects
TMTD has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. TMTD has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, TMTD has been shown to have a positive effect on the immune system, enhancing the body's ability to fight infections.
实验室实验的优点和局限性
One of the main advantages of using TMTD in lab experiments is its antimicrobial properties. This makes it an ideal candidate for testing the efficacy of new drugs against bacteria and fungi. TMTD is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations of using TMTD is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of TMTD in scientific research. One area of interest is the development of new drugs that utilize TMTD's antimicrobial properties. Another area of interest is the use of TMTD in the development of new perfumes and flavors. Additionally, further research is needed to fully understand the biochemical and physiological effects of TMTD, as well as its potential toxicity at high concentrations.
Conclusion
In conclusion, TMTD is a synthetic compound that has been widely used in scientific research due to its unique properties. It possesses antimicrobial, antifungal, and antiviral properties, making it an ideal candidate for the development of new drugs. TMTD has also been found to have a wide range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While there are some limitations to its use in lab experiments, TMTD remains a valuable tool for researchers in a variety of fields.
科学研究应用
TMTD has been extensively used in scientific research due to its unique properties. It has been found to possess antimicrobial, antifungal, and antiviral properties, making it an ideal candidate for the development of new drugs. TMTD has also been used in the synthesis of other compounds, such as perfumes and flavors.
属性
IUPAC Name |
2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-13(2)7-6-8-14(3)9-10-16(4,5)15-17-11-12-18-15/h7,9,15H,6,8,10-12H2,1-5H3/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENNUVFZAMZHMP-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC(C)(C)C1OCCO1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC(C)(C)C1OCCO1)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4E)-2,5,9-trimethyldeca-4,8-dien-2-yl]-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B3838619.png)
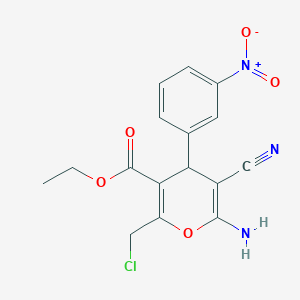
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B3838628.png)
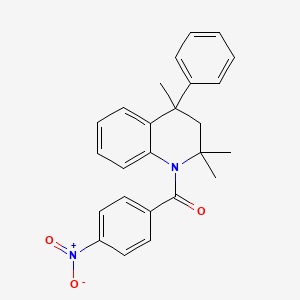
![5-(9,11-dioxo-8,10,11,12-tetrahydro-9H-benzo[5,6]chromeno[2,3-d]pyrimidin-12-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838642.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3838647.png)
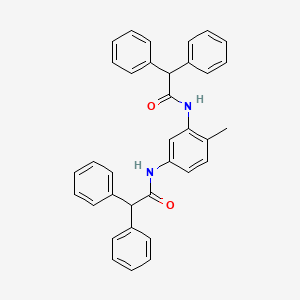
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methyl-3-quinolinyl)acrylonitrile](/img/structure/B3838664.png)
![(3R)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinol](/img/structure/B3838670.png)
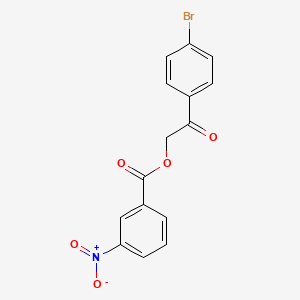
![2-chloro-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B3838681.png)
